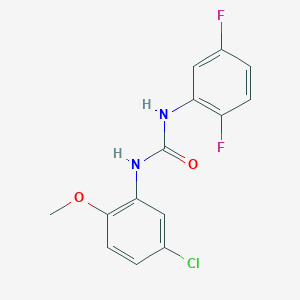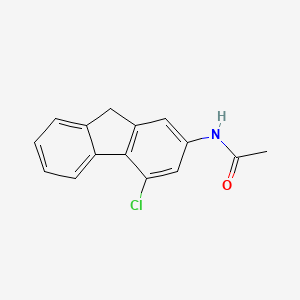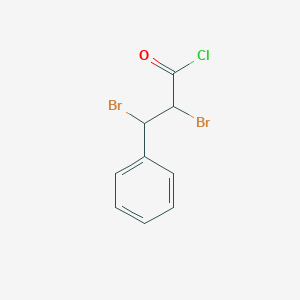
2,3-Dibromo-3-phenylpropanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-3-phenylpropanoyl chloride is an organic compound with the molecular formula C9H7Br2ClO. It is a derivative of propanoic acid, where the hydrogen atoms on the second and third carbon atoms are replaced by bromine atoms, and the carboxyl group is converted to an acyl chloride. This compound is known for its reactivity and is used in various chemical synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2,3-dibromo-3-phenylpropanoyl chloride typically involves the bromination of cinnamic acid followed by chlorination. The process can be summarized as follows:
Bromination of Cinnamic Acid: Cinnamic acid is dissolved in dichloromethane, and bromine is added dropwise at room temperature.
Industrial Production Methods: In industrial settings, the process is optimized for higher yields and purity. The bromination step is carried out in a controlled environment, and the chlorination is performed using advanced techniques to ensure complete conversion and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibromo-3-phenylpropanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to 2,3-dibromo-3-phenylpropanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), and thiourea (NH2CSNH2) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Alcohols: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-3-phenylpropanoyl chloride is utilized in various scientific research fields:
Wirkmechanismus
The mechanism of action of 2,3-dibromo-3-phenylpropanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The bromine atoms on the molecule also contribute to its reactivity, enabling further functionalization .
Vergleich Mit ähnlichen Verbindungen
2,3-Dibromo-3-phenylpropanoic Acid: Similar structure but with a carboxyl group instead of an acyl chloride.
2,3-Dibromo-3-phenylpropiophenone: A ketone derivative with similar bromine substitution.
Uniqueness: 2,3-Dibromo-3-phenylpropanoyl chloride is unique due to its acyl chloride group, which makes it highly reactive and versatile in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various applications .
Eigenschaften
CAS-Nummer |
93696-65-2 |
|---|---|
Molekularformel |
C9H7Br2ClO |
Molekulargewicht |
326.41 g/mol |
IUPAC-Name |
2,3-dibromo-3-phenylpropanoyl chloride |
InChI |
InChI=1S/C9H7Br2ClO/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8H |
InChI-Schlüssel |
BOBCYEPTLFPZKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(C(=O)Cl)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15075295.png)
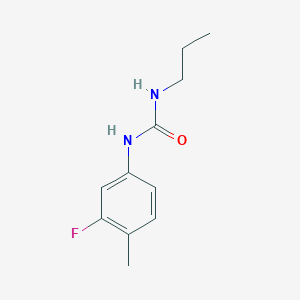
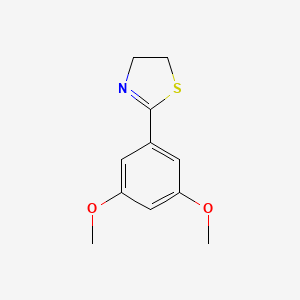
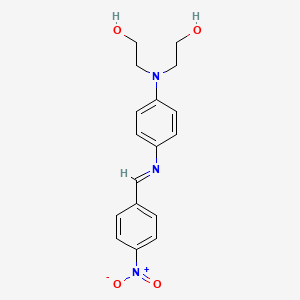
![2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol](/img/structure/B15075312.png)
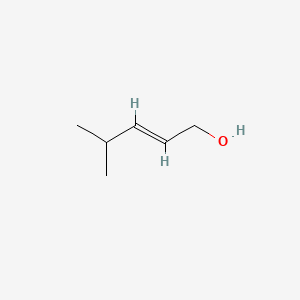

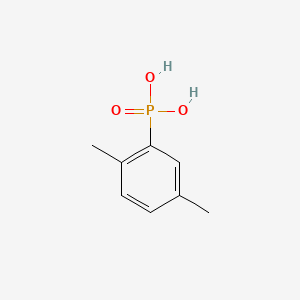
![Methyl 3-oxo-3-[(phenylcarbonyl)amino]-2-(triphenyl-lambda~5~-phosphanylidene)propanoate](/img/structure/B15075351.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 2,3,4,5,7,7,8,8-octachloro-](/img/structure/B15075353.png)
